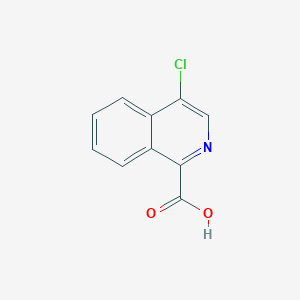
4-Chloroisoquinoline-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloroisoquinoline-1-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. It has a molecular formula of C10H6ClNO2 and a molecular weight of 207.61 g/mol This compound is characterized by the presence of a chloro group at the 4th position and a carboxylic acid group at the 1st position of the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
4-Chloroisoquinoline-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, can be employed to synthesize isoquinoline derivatives . Additionally, the use of metal catalysts or catalyst-free processes in water has been explored for the efficient synthesis of isoquinoline and its derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted, multi-component reactions without solvents has been reported as an efficient method for producing quinoline derivatives . This approach not only enhances the reaction rate but also minimizes the environmental impact by reducing the use of hazardous solvents.
化学反応の分析
Types of Reactions
4-Chloroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The chloro group at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds .
科学的研究の応用
4-Chloroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-chloroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, isoquinoline derivatives have been shown to inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms .
類似化合物との比較
Similar Compounds
Similar compounds to 4-chloroisoquinoline-1-carboxylic acid include other isoquinoline derivatives such as:
- Isoquinoline-1-carboxylic acid
- 4-Bromoisoquinoline-1-carboxylic acid
- 4-Methylisoquinoline-1-carboxylic acid
Uniqueness
This compound is unique due to the presence of the chloro group at the 4th position, which imparts distinct chemical properties and reactivity compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .
特性
分子式 |
C10H6ClNO2 |
|---|---|
分子量 |
207.61 g/mol |
IUPAC名 |
4-chloroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,(H,13,14) |
InChIキー |
DFQMBKQUFZESRL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN=C2C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[(2-nitrophenyl)amino]butanoate](/img/structure/B15304737.png)


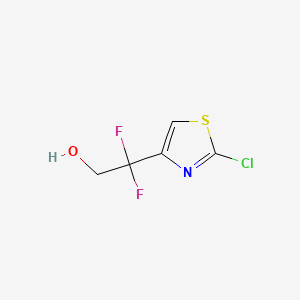


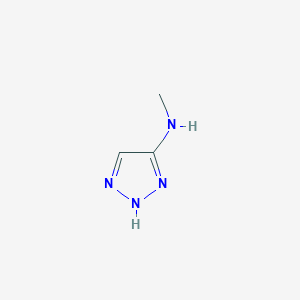
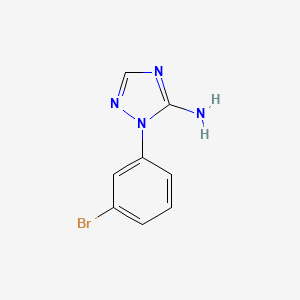
![tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate](/img/structure/B15304781.png)
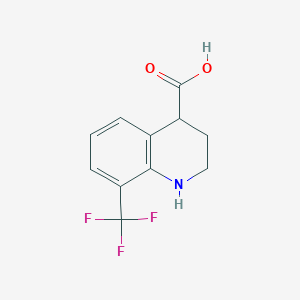


![tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B15304828.png)
